N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide is a complex organic compound that features a benzoxazole moiety linked to a phenyl ring, which is further connected to a diiodobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of Diiodobenzamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been used as a fluorescent probe in biological imaging due to its photophysical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA or proteins, disrupting their normal function.
Pathways Involved: It may interfere with cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide is unique due to the presence of the diiodobenzamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C20H12I2N2O2 |
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Molecular Weight |
566.1 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide |
InChI |
InChI=1S/C20H12I2N2O2/c21-13-7-10-16(22)15(11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |
InChI Key |
SFZQOUWYWLIPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Origin of Product |
United States |
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